(2e)-3-(2-Bromophenyl)but-2-enoic acid
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Overview
Description
(2E)-3-(2-Bromophenyl)but-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Bromophenyl)but-2-enoic acid typically involves the bromination of a suitable precursor, followed by a series of reactions to introduce the butenoic acid moiety. One common method involves the bromination of phenylacetic acid derivatives, followed by a Wittig reaction to form the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in organic solvents such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Bromophenyl)but-2-enoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or organometallic compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutenoic acids, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
(2E)-3-(2-Bromophenyl)but-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Bromophenyl)but-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the double bond in the butenoic acid moiety play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-Chlorophenyl)but-2-enoic acid
- (2E)-3-(2-Fluorophenyl)but-2-enoic acid
- (2E)-3-(2-Iodophenyl)but-2-enoic acid
Uniqueness
(2E)-3-(2-Bromophenyl)but-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
Molecular Formula |
C10H9BrO2 |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-(2-bromophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
InChI Key |
BJUYTGDIEOUJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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